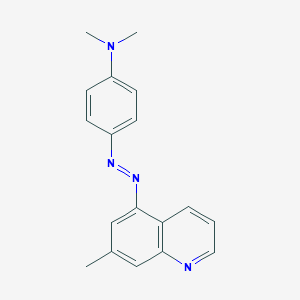
N,N-DIMETHYL-4-(7-METHYLQUINOLIN-5-YL)DIAZENYLANILINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-DIMETHYL-4-(7-METHYLQUINOLIN-5-YL)DIAZENYLANILINE is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This particular compound is notable for its vivid coloration, which makes it useful in various applications, including dyes and pigments. The presence of the dimethylamino group enhances its electron-donating properties, making it a versatile molecule in both industrial and research settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-4-(7-METHYLQUINOLIN-5-YL)DIAZENYLANILINE typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of p-(dimethylamino)aniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 7-methylquinoline under alkaline conditions to yield the desired azo compound.
Reaction Steps:
Azo Coupling:
Industrial Production Methods
In an industrial setting, the synthesis is scaled up by optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters. The use of catalysts and solvents that can be easily recycled also enhances the efficiency and sustainability of the process.
化学反应分析
Types of Reactions
N,N-DIMETHYL-4-(7-METHYLQUINOLIN-5-YL)DIAZENYLANILINE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo bond (N=N) leads to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the azo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
N,N-DIMETHYL-4-(7-METHYLQUINOLIN-5-YL)DIAZENYLANILINE has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions. Its vivid coloration helps in visualizing reaction progress and endpoints.
Biology: Employed in staining techniques for microscopy, allowing for the visualization of cellular components.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the production of high-performance pigments and dyes for textiles, plastics, and inks.
作用机制
The mechanism of action of N,N-DIMETHYL-4-(7-METHYLQUINOLIN-5-YL)DIAZENYLANILINE involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This photoisomerization affects the compound’s electronic distribution and, consequently, its interaction with other molecules. In biological systems, this property can be harnessed to control cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
Methyl Red: Another azo compound with similar structural features but different functional groups.
Phenazopyridine: Used as a urinary tract analgesic, shares the azo linkage but has distinct pharmacological properties.
Azobenzene: A simpler azo compound that serves as a model for studying photoisomerization.
Uniqueness
N,N-DIMETHYL-4-(7-METHYLQUINOLIN-5-YL)DIAZENYLANILINE is unique due to its combination of the dimethylamino group and the quinoline ring. This structure imparts specific electronic properties that enhance its utility in various applications, particularly in fields requiring precise control of light-induced processes.
属性
CAS 编号 |
17400-65-6 |
|---|---|
分子式 |
C18H18N4 |
分子量 |
290.4 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-[(7-methylquinolin-5-yl)diazenyl]aniline |
InChI |
InChI=1S/C18H18N4/c1-13-11-17-16(5-4-10-19-17)18(12-13)21-20-14-6-8-15(9-7-14)22(2)3/h4-12H,1-3H3 |
InChI 键 |
JEJUEEUEPOOUPB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=CC=N2)C(=C1)N=NC3=CC=C(C=C3)N(C)C |
规范 SMILES |
CC1=CC2=C(C=CC=N2)C(=C1)N=NC3=CC=C(C=C3)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















